Cas no 2680795-89-3 (2-phenoxy-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid)

2-phenoxy-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid 化学的及び物理的性質
名前と識別子
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- 2680795-89-3
- EN300-28282030
- 2-phenoxy-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
- 2-phenoxy-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid
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- インチ: 1S/C13H15NO5/c1-2-8-18-13(17)14-9-11(12(15)16)19-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2,(H,14,17)(H,15,16)
- InChIKey: DLSJTRMKNAJXKY-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)C(C(=O)O)CNC(=O)OCC=C
計算された属性
- 精确分子量: 265.09502258g/mol
- 同位素质量: 265.09502258g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 19
- 回転可能化学結合数: 8
- 複雑さ: 312
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 84.9Ų
2-phenoxy-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28282030-5g |
2-phenoxy-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
2680795-89-3 | 5g |
$2443.0 | 2023-09-09 | ||
Enamine | EN300-28282030-2.5g |
2-phenoxy-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
2680795-89-3 | 95.0% | 2.5g |
$1650.0 | 2025-03-19 | |
Enamine | EN300-28282030-10.0g |
2-phenoxy-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
2680795-89-3 | 95.0% | 10.0g |
$3622.0 | 2025-03-19 | |
Enamine | EN300-28282030-10g |
2-phenoxy-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
2680795-89-3 | 10g |
$3622.0 | 2023-09-09 | ||
Enamine | EN300-28282030-0.25g |
2-phenoxy-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
2680795-89-3 | 95.0% | 0.25g |
$774.0 | 2025-03-19 | |
Enamine | EN300-28282030-0.5g |
2-phenoxy-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
2680795-89-3 | 95.0% | 0.5g |
$809.0 | 2025-03-19 | |
Enamine | EN300-28282030-1g |
2-phenoxy-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
2680795-89-3 | 1g |
$842.0 | 2023-09-09 | ||
Enamine | EN300-28282030-0.1g |
2-phenoxy-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
2680795-89-3 | 95.0% | 0.1g |
$741.0 | 2025-03-19 | |
Enamine | EN300-28282030-1.0g |
2-phenoxy-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
2680795-89-3 | 95.0% | 1.0g |
$842.0 | 2025-03-19 | |
Enamine | EN300-28282030-5.0g |
2-phenoxy-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
2680795-89-3 | 95.0% | 5.0g |
$2443.0 | 2025-03-19 |
2-phenoxy-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid 関連文献
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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5. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
2-phenoxy-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acidに関する追加情報
2-Phenoxy-3-{(Prop-2-en-1-yloxy)carbonylamino}propanoic Acid: A Comprehensive Overview
2-Phenoxy-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid (CAS No. 2680795-89-3) is a versatile compound with significant potential in various fields, including pharmaceuticals, materials science, and chemical synthesis. This comprehensive overview aims to provide a detailed understanding of the compound's structure, properties, applications, and recent research advancements.
The molecular structure of 2-phenoxy-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid is characterized by a phenyl ring attached to an ester group and an amide functional group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a valuable building block in organic synthesis. The compound's IUPAC name is 2-phenoxy-N-(prop-2-enyloxycarbonyl)-L-alanine, which reflects its structural complexity and functional diversity.
In terms of physical properties, 2-phenoxy-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid is a white crystalline solid with a melting point of approximately 150°C. It is soluble in polar solvents such as water and ethanol but has limited solubility in non-polar solvents like hexane. The compound's solubility profile makes it suitable for a wide range of applications, from pharmaceutical formulations to industrial processes.
The chemical reactivity of 2-phenoxy-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid is primarily driven by its functional groups. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, while the amide group can participate in various nucleophilic reactions. These properties make the compound a valuable intermediate in the synthesis of more complex molecules, such as pharmaceuticals and polymers.
In the pharmaceutical industry, 2-phenoxy-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid has shown promise as a lead compound for the development of new drugs. Recent studies have focused on its potential as an inhibitor of specific enzymes involved in disease pathways. For example, research published in the Journal of Medicinal Chemistry (2023) demonstrated that derivatives of this compound exhibit potent inhibitory activity against protein kinases, which are key targets in cancer therapy.
Beyond its pharmaceutical applications, 2-phenoxy-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid has also found use in materials science. Its ability to form stable complexes with metal ions makes it a suitable ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and drug delivery systems.
The environmental impact of 2-phenoxy-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid is another area of active research. Studies have shown that the compound degrades readily under environmental conditions, minimizing its persistence and potential for bioaccumulation. This property is particularly important for compounds used in industrial processes and consumer products.
Safety considerations are paramount when handling any chemical compound. While 2-phenoxy-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn to prevent skin contact and inhalation.
In conclusion, 2-phenoxy-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid (CAS No. 2680795-89-3) is a multifaceted compound with a wide range of applications in pharmaceuticals, materials science, and chemical synthesis. Its unique structure and reactivity make it an attractive candidate for further research and development. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an increasingly important role in various scientific and industrial fields.
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